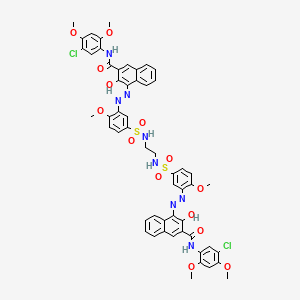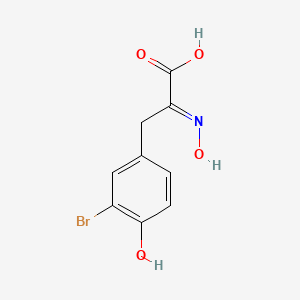
3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid: is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a hydroxyimino group attached to a phenyl ring and a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid typically involves the bromination of 4-hydroxyphenyl derivatives followed by the introduction of the hydroxyimino group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The hydroxyimino group can be introduced through the reaction of the brominated intermediate with hydroxylamine under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving brominated and hydroxylated phenyl derivatives.
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities and can be investigated for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyimino group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 3-Bromo-4-hydroxybenzoic acid
- 4-(3’-Bromo-4’-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline
Comparison: Compared to similar compounds, 3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid is unique due to the presence of both a bromine atom and a hydroxyimino group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H8BrNO4 |
|---|---|
分子量 |
274.07 g/mol |
IUPAC名 |
(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid |
InChI |
InChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14)/b11-7+ |
InChIキー |
OTQJUBTXGZWKKA-YRNVUSSQSA-N |
異性体SMILES |
C1=CC(=C(C=C1C/C(=N\O)/C(=O)O)Br)O |
正規SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


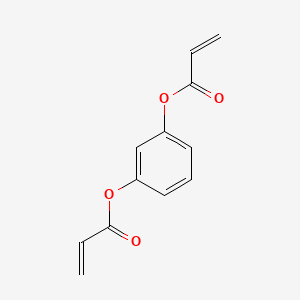
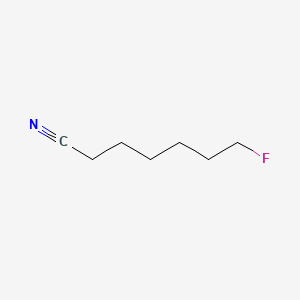
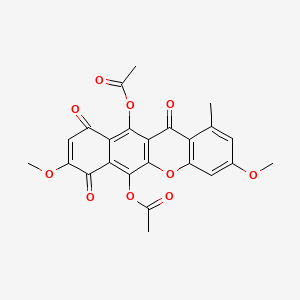
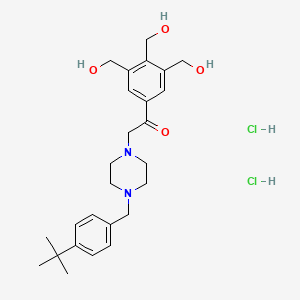
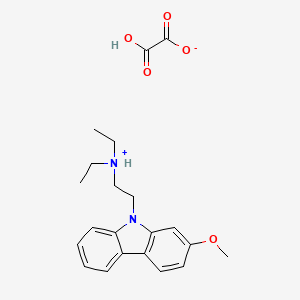

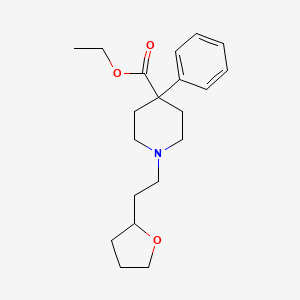

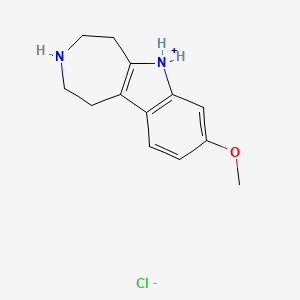
![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
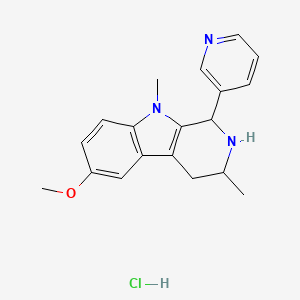
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

